Itraconazole-d5 (major)
Overview
Description
Itraconazole-d5 is a deuterium-labeled analog of itraconazole, an antifungal medication. This compound is primarily used in scientific studies as an internal standard for mass spectrometry-based bioanalytical methods. The deuterium labeling helps in the precise quantification of itraconazole by compensating for potential variations in the analytical process .
Mechanism of Action
Target of Action
Itraconazole-d5, also known as Itraconazole-d5 (major), primarily targets 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .
Mode of Action
The mode of action of Itraconazole-d5 involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole-d5 form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The disruption of ergosterol synthesis leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The inhibition of 14α-demethylase by Itraconazole-d5 affects the biochemical pathway of ergosterol synthesis . Ergosterol is a key component of the fungal cell membrane, and its depletion leads to altered cell membrane properties . Additionally, Itraconazole-d5 has been reported to inhibit the Hedgehog (Hh) signaling pathway, with an IC50 of 800 nM .
Pharmacokinetics
The pharmacokinetics of Itraconazole-d5 are influenced by its formulation. For instance, a nanocrystal formulation (NCF) of Itraconazole has been developed to improve its solubility, leading to enhanced absorption and bioavailability . The NCF produces consistent plasma concentrations, making it ideal for the treatment of systemic fungal infections .
Result of Action
The inhibition of ergosterol synthesis by Itraconazole-d5 results in the disruption of fungal cell membrane function . This disruption can lead to the death of the fungal cell, thereby exerting its antifungal effect . Furthermore, the inhibition of the Hh signaling pathway by Itraconazole-d5 may contribute to its anticancer and antiangiogenic effects .
Action Environment
The action of Itraconazole-d5 can be influenced by various environmental factors. For instance, the bioavailability of Itraconazole-d5 can be affected by factors such as the pH of the stomach, the presence of food, and the specific formulation used . Additionally, the efficacy of Itraconazole-d5 can be influenced by the specific strain of fungus and its susceptibility to the drug .
Biochemical Analysis
Biochemical Properties
Itraconazole-d5 interacts with various enzymes and proteins, primarily through its inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, Itraconazole-d5 disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane and ultimately cell death .
Cellular Effects
Itraconazole-d5 has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the proliferation of gastric cancer cells and induce apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in these cells . Furthermore, it has been found to confer cytoprotection against neurodegenerative disease-associated abnormal protein aggregation .
Molecular Mechanism
The molecular mechanism of action of Itraconazole-d5 involves its binding to the active site of the 14α-demethylase enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane . Additionally, Itraconazole-d5 has been found to disrupt mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio and activation of AMPK .
Temporal Effects in Laboratory Settings
In laboratory settings, Itraconazole-d5 has been shown to have temporal effects on cellular function. For instance, it has been found to induce apoptosis and cell cycle arrest in gastric cancer cells over time . Moreover, it has been reported that the turnover of UapA, a transporter sensitive to membrane lipid content modification, occurs during its trafficking and by enhanced endocytosis, and is partly dependent on autophagy and Hect-type HulA Rsp5 ubiquitination .
Dosage Effects in Animal Models
The effects of Itraconazole-d5 have been observed to vary with different dosages in animal models. For instance, in dogs, the dosage for dermatophytosis is 5 mg/kg, administered orally every 24 hours until mycological cure . A severe, dose-related ulcerative dermatitis (due to vasculitis) occurs in 5%–10% of dogs administered Itraconazole-d5 in doses >10 mg/kg .
Metabolic Pathways
Itraconazole-d5 is involved in the metabolic pathway of ergosterol synthesis, where it inhibits the enzyme 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of itraconazole-d5 involves the incorporation of deuterium atoms into the itraconazole molecule. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated solvents like deuterated chloroform or deuterated methanol can be used in the reaction to introduce deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of itraconazole-d5 typically involves large-scale synthesis using deuterated reagents and solvents. The process may include steps such as crystallization, purification, and encapsulation to ensure the final product’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: Itraconazole-d5 undergoes various chemical reactions, including:
Oxidation: Itraconazole-d5 can be oxidized to form hydroxy-itraconazole-d5.
Reduction: Reduction reactions can convert itraconazole-d5 to its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Hydroxy-itraconazole-d5: Formed through oxidation.
Reduced itraconazole-d5: Formed through reduction.
Substituted itraconazole-d5: Formed through substitution reactions.
Scientific Research Applications
Itraconazole-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the precise quantification of itraconazole.
Biology: Helps in studying the metabolism and pharmacokinetics of itraconazole in biological systems.
Medicine: Used in clinical research to monitor itraconazole levels in patients and study its pharmacodynamics.
Industry: Employed in the development and quality control of itraconazole formulations
Comparison with Similar Compounds
Itraconazole: The non-deuterated version of itraconazole-d5.
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A broader-spectrum triazole antifungal agent.
Comparison: Itraconazole-d5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical methods. Compared to fluconazole and voriconazole, itraconazole-d5 is specifically used in research settings for accurate quantification and monitoring of itraconazole levels .
Biological Activity
Itraconazole is a triazole antifungal agent widely used for the treatment of fungal infections. The compound Itraconazole-d5 (major) is a deuterated form of itraconazole, which is utilized in pharmacokinetic studies and research to trace metabolic pathways and interactions. This article delves into the biological activity of Itraconazole-d5, focusing on its antifungal properties, potential antiviral effects, and anticancer activities, supported by relevant studies and data.
Antifungal Activity
Mechanism of Action:
Itraconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity.
In Vitro Efficacy:
Studies have demonstrated that Itraconazole exhibits significant in vitro activity against various fungal pathogens, including Candida species and Aspergillus species. The minimum inhibitory concentrations (MICs) for common pathogens are as follows:
Pathogen | MIC (µg/mL) |
---|---|
Candida albicans | 0.125 - 0.5 |
Aspergillus fumigatus | 0.5 - 2 |
Cryptococcus neoformans | 0.25 - 1 |
These values indicate that Itraconazole is effective against a range of clinically relevant fungi, making it a critical agent in antifungal therapy .
Antiviral Activity
Recent research has indicated that Itraconazole may possess antiviral properties, particularly against influenza viruses. A study showed that pretreatment with Itraconazole significantly reduced viral titers in infected human cell lines by up to 98% when exposed to low doses of the virus (0.05 MOI) . The proposed mechanism involves modulation of cholesterol metabolism and enhancement of the interferon response, which is crucial for antiviral immunity.
Key Findings:
- Cell Lines Tested: A549 (lung) and A431 (skin) cell lines.
- Viral Strains: Influenza A virus (IAV) subtypes H1N1, H7N7, H3N2, and vesicular stomatitis virus (VSV).
- Survival Rates: In animal models, Itraconazole treatment improved survival rates from 40% to 70% post-infection with IAV .
Anticancer Activity
Itraconazole has also been investigated for its potential anticancer effects. It has been shown to inhibit various signaling pathways involved in cancer progression, including the Hedgehog and Wnt/β-catenin pathways.
Case Studies:
- A clinical trial reported a positive response in patients with cervical cancer receiving Itraconazole at doses of 400 mg/day, leading to pain relief and tumor size reduction within one week .
- In vitro studies on cervical carcinoma cells revealed that Itraconazole induced significant increases in specialized pro-resolving mediators (SPMs), such as resolvin E3 and prostaglandin J2, which are linked to anti-inflammatory and anticancer effects .
Pharmacokinetics and Metabolism
The pharmacokinetics of Itraconazole-d5 are essential for understanding its biological activity. As a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, it alters the metabolism of other drugs and itself through complex interactions .
Key Pharmacokinetic Parameters:
- Half-life: Approximately 34 hours.
- Bioavailability: Enhanced with food intake.
- Metabolites: Deuterated forms allow tracing of metabolic pathways without interference from non-deuterated compounds.
Properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-VXTATNQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water and dilute acidic solutions | |
Record name | Itraconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |
Record name | Itraconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
Record name | Itraconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84625-61-6 | |
Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Itraconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166.2 °C | |
Record name | Itraconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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